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Introduction to JYL 1511

JYL 1511 is a high-affinity partial agonist for the Transient Receptor Potential Vanilloid 1
(TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] As a polymodal
nociceptor, TRPV1 is a key player in detecting noxious stimuli such as heat, protons (low pH),
and certain endogenous lipids.[4][5][6] Its activation on sensory nerve terminals is a critical
initiating event in neurogenic inflammation, a form of inflammation arising from the release of
pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide
(CGRP) from these same neurons.[7][8] This process leads to characteristic inflammatory
signs, including vasodilation, plasma extravasation (leakage of plasma from blood vessels),
and pain hypersensitivity.[7]

The utility of JYL 1511 in neurogenic inflammation research stems from its nature as a partial
agonist. Unlike a full agonist (e.g., capsaicin) which elicits a maximal response, or a pure
antagonist which blocks the receptor, a partial agonist produces a submaximal response.[4]
Crucially, in the presence of a full agonist, a partial agonist like JYL 1511 can act as a
competitive antagonist, displacing the full agonist and reducing the overall receptor activation
to its own lower, submaximal level. This property allows for the fine-tuned modulation of TRPV1
activity, making JYL 1511 a valuable tool to probe the dose-dependent roles of TRPV1
activation in various facets of neurogenic inflammation.
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Mechanism of Action in Neurogenic Inflammation

Neurogenic inflammation is triggered by the activation of TRPV1-expressing primary sensory
neurons.[7] This activation leads to an influx of cations, primarily Ca2+, which depolarizes the
neuron.[8] This depolarization not only propagates a pain signal to the central nervous system
but also triggers the peripheral release of SP and CGRP from the sensory nerve endings.[7][8]
These neuropeptides then act on nearby blood vessels and immune cells. CGRP is a potent
vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation
and edema.[7]

JYL 1511 modulates this pathway by directly interacting with the TRPV1 receptor. It can induce
a mild activation of the channel on its own, but more importantly, it can competitively inhibit the
much stronger activation induced by capsaicin or endogenous inflammatory mediators that are
upregulated during tissue injury.[1] This allows researchers to investigate the consequences of
partial versus full TRPV1 activation and to dissect the specific contribution of this receptor to
inflammatory processes.

Data Presentation: Pharmacological Properties of
JYL 1511

The following table summarizes the key quantitative data for JYL 1511 based on its
characterization at the rat TRPV1 receptor (r'VR1) expressed in Chinese Hamster Ovary (CHO)
cells.
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Species/Syste o
Parameter Value Description Reference
m
Inhibition
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Ki 50.4 £ 16.5 nM Rat VR1 displacing [1]
[3H]resiniferatoxi
n binding.
_ Agonist activity,
Rat VR1 (in CHO
EC50 32.4nM Is) measured by [2]
cells
45Ca2+ uptake.
Antagonist
] activity against
Rat VR1 (in CHO o
IC50 3.4+05nM capsaicin- [1]
cells) )
induced 45Ca2+
uptake.
Efficacy relative
] to the maximal
) ) Rat VR1 (in CHO
Partial Agonism 17.4 + 0.6% Is) response [1]
cells
induced by
capsaicin.
Inhibition of
Partial Rat VR1 (in CHO capsaicin-
_ 84.1+3.2% _ [1]
Antagonism cells) induced
response.

Signaling Pathway and Experimental Workflow

Diagrams
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TRPV1 signaling in neurogenic inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673193#jyl-1511-for-investigating-neurogenic-
inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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